3-Deazaneplanocin A hydrochloride(DZNep hydrochloride) is an attractive epigenetic anticancer agent through the inhibition of the cellular enhancer of zeste homolog 2 (EZH2) protein. IC50 Value: 0.08-0.24 μM (NSCLC cell) Target: EZH2in vitro: The 3-deazaneplanocin A (DZNeP; 5 μmol/L, 72-hour exposure) modulated EZH2 and H3K27me3 protein expression and synergistically enhanced the antiproliferative activity of gemcitabine, with combination index values of 0.2 (PANC-1), 0.3 (MIA-PaCa-2), and 0.7 (LPC006). The drug combination reduced the percentages of cells in G-M phase (e.g., from 27% to 19% in PANC-1, P < 0.05) and significantly increased apoptosis compared with gemcitabine alone. Moreover, DZNeP enhanced the mRNA and protein expression of the nucleoside transporters hENT1/hCNT1, possibly because of the significant reduction of deoxynucleotide content (e.g., 25% reduction of deoxycytidine nucleotides in PANC-1), as detected by liquid chromatography/tandem mass spectrometry. DZNeP decreased cell migration, which was additionally reduced by DZNeP/gemcitabine combination (-20% in LPC006, after 8-hour exposure, P < 0.05) and associated with increased E-cadherin mRNA and protein expression. Furthermore, DZNeP and DZNeP/gemcitabine combination significantly reduced the volume of PDAC spheroids growing in CSC-selective medium and decreased the proportion of CD133+ cells. MTT assays demonstrated that DZNep treatment resulted in dose-dependent inhibition of proliferation in the NSCLC cell lines with a half maximal inhibitory concentration (IC50) ranging from 0.08 to 0.24 μM. in vivo: The pharmacokinetics of L-DZNep was investigated in Sprague-Dawley rats. In comparison with free drug, encapsulation of the DZNep in pegylated liposomes resulted in 99.3% reduction of the plasma clearance, whereas it increased the elimination half-life from 1.1 h to 8.0 h and the area under the plasma concentration curve by 138-fold.
3-Deazaneplanocin A hydrochloride
CAS No.: 120964-45-6
Cat. No.: VC0002099
Molecular Formula: C12H15ClN4O3
Molecular Weight: 298.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120964-45-6 |
---|---|
Molecular Formula | C12H15ClN4O3 |
Molecular Weight | 298.72 g/mol |
IUPAC Name | (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride |
Standard InChI | InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1 |
Standard InChI Key | UNSKMHKAFPRFTI-FDKLLANESA-N |
Isomeric SMILES | C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl |
SMILES | C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl |
Canonical SMILES | C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl |
Appearance | white solid powder |
Chemical and Structural Properties
Molecular Composition and Physicochemical Characteristics
3-Deazaneplanocin A hydrochloride (C12H14N4O3·HCl) features a cyclopentene core substituted with an imidazo[4,5-c]pyridin-4-amine group and hydroxymethyl and diol moieties . Its hydrochloride salt form enhances stability and solubility, with aqueous solutions prepared at concentrations up to 10 mM . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 298.7 Da | |
Purity | ≥98% (HPLC) | |
Solubility | Soluble in water | |
CAS Registry Number | 120964-45-6 |
The compound’s stereochemistry, particularly the (1S,2R,5R) configuration, is critical for its biological activity, as it determines binding affinity to SAHH and EZH2 .
Synthesis and Analytical Characterization
DZNep is synthesized via multistep organic reactions, starting from adenine derivatives and cyclopentene intermediates. High-performance liquid chromatography (HPLC) confirms its purity, while nuclear magnetic resonance (NMR) and mass spectrometry validate structural integrity . Batch-to-batch consistency is ensured through rigorous quality control, as evidenced by its use in reproducible preclinical studies .
Mechanism of Action: Targeting Epigenetic Regulation
Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH)
DZNep competitively inhibits SAHH with a Ki of 50 pM, leading to intracellular accumulation of S-adenosylhomocysteine (SAH) . SAH acts as a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, including EZH2, thereby reducing histone H3 lysine 27 trimethylation (H3K27me3) . This mechanism disrupts epigenetic silencing of tumor suppressor genes, such as p16 and p21, restoring their expression in cancer cells .
EZH2-Specific Effects
As a core component of the Polycomb Repressive Complex 2 (PRC2), EZH2 catalyzes H3K27me3, a marker of transcriptional repression. DZNep depletes EZH2 protein levels by promoting its proteasomal degradation, effectively reversing PRC2-mediated gene silencing . In non-small cell lung cancer (NSCLC) cell lines, this results in dose-dependent growth inhibition (IC50: 0.08–0.24 µM) and apoptosis .
Biological Effects and Preclinical Applications
Anticancer Activity
DZNep exhibits broad-spectrum antitumor effects:
-
Breast Cancer: Reduces tumor growth in xenograft models by reactivating silenced estrogen receptor-α (ERα) .
-
Leukemia: Synergizes with tyrosine kinase inhibitors to overcome drug resistance in BCR-ABL-positive cells .
-
Pancreatic Cancer: Suppresses metastasis by inhibiting EZH2-mediated epithelial-mesenchymal transition (EMT) .
Notably, DZNep selectively induces apoptosis in cancer cells while sparing normal fibroblasts, attributed to its preferential disruption of oncogenic epigenetic programs .
Stem Cell Reprogramming
In chemically induced pluripotent stem cells (CiPSCs), DZNep enhances Oct4 expression by erasing repressive H3K27me3 marks at pluripotency loci . This property positions it as a tool for improving reprogramming efficiency without genetic modification.
Organ Toxicity and Cognitive Impairment
Despite its therapeutic promise, chronic DZNep administration in murine models induces hepatotoxicity and renal injury, likely due to SAHH inhibition disrupting methionine metabolism . Additionally, treated mice exhibit impaired spatial memory, underscoring potential risks for cognitive function in clinical applications .
Pharmacokinetics and Toxicity Profile
In Vivo Pharmacodynamics
Studies in rodents reveal a plasma half-life of 2.1 hours, with peak concentrations achieved within 30 minutes of intraperitoneal injection . Tissue distribution is widespread, with high accumulation in the liver and kidneys, correlating with observed organ toxicity .
Dose-Limiting Toxicities
-
Hepatotoxicity: Elevated serum ALT and AST levels at doses ≥5 mg/kg .
-
Nephrotoxicity: Tubular necrosis and increased blood urea nitrogen (BUN) .
-
Cognitive Deficits: Impaired performance in Morris water maze tests, suggesting hippocampal dysfunction .
These findings emphasize the need for optimized dosing regimens and targeted delivery systems to mitigate off-target effects.
Clinical Implications and Future Directions
Combination Therapies
Co-administration with DNA-demethylating agents (e.g., 5-azacytidine) or chemotherapy (e.g., gemcitabine) enhances antitumor efficacy while reducing required DZNep doses, potentially lowering toxicity . For example, in pancreatic cancer models, DZNep/gemcitabine combinations reduce cell migration by 70% compared to monotherapy .
Biomarker Development
Pretreatment H3K27me3 levels may predict response to DZNep, as tumors with high PRC2 activity show greater sensitivity . Liquid biopsies detecting SAH accumulation could also monitor target engagement in clinical trials.
Novel Formulations
Nanoparticle-based delivery systems, such as liposomal DZNep, are under investigation to improve tumor targeting and reduce systemic exposure . Early-stage studies report a 3-fold increase in tumor drug concentration compared to free drug .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume